SPR38

Antiviral efficacy SARS-CoV-2 EC50

Researchers requiring a sub-micromolar covalent Mpro inhibitor for enzymatic studies face a gap between biochemical potency and cellular efficacy. SPR38 bridges this as an instructive negative control and selectivity benchmark. - Enzymatic potency: Ki = 0.260 μM against SARS-CoV-2 Mpro; >385-fold selectivity over PLpro. - Cathepsin profiling: Ki values of 58.8 nM (hCatS), 1.92 μM (hCatL), 11.1 μM (hCatB) for cross-reactivity panels. - SAR validation: Demonstrates that sub-micromolar Mpro inhibition does not guarantee antiviral efficacy (EC50 = 18.5 μM, SI = 3 in Huh-7-ACE2 cells), validating optimized analogs like SPR39.

Molecular Formula C24H33N3O5
Molecular Weight 443.5 g/mol
Cat. No. B15140393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPR38
Molecular FormulaC24H33N3O5
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CC1CCNC1=O)C=CC(=O)C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C24H33N3O5/c1-3-4-10-21(27-24(31)32-16-18-8-6-5-7-9-18)23(30)26-20(12-11-17(2)28)15-19-13-14-25-22(19)29/h5-9,11-12,19-21H,3-4,10,13-16H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)/b12-11+/t19-,20+,21-/m0/s1
InChIKeyPYIWICVOQQVJPA-OIPGFMIKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPR38 (SARS-CoV-2 Mpro Inhibitor) – Baseline Potency, Selectivity Profile, and Procurement-Relevant Characterization


SPR38 is a peptide-based vinyl methyl ketone that acts as a covalent irreversible inhibitor of SARS-CoV-2 main protease (Mpro, 3CLpro), exhibiting a Ki value of 0.260 μM against the viral target [1]. The compound belongs to a series of Michael acceptors characterized by a γ-lactam moiety at the P1 position and variable aliphatic amino acids at P2; SPR38 specifically incorporates norleucine (Nle) at P2 [2]. In addition to its antiviral protease inhibition, SPR38 demonstrates off-target activity against human cathepsins L and B with Ki values of 1.92 μM and 11.1 μM, respectively [1]. Notably, SPR38 shows no inhibition of SARS-CoV-2 papain-like protease (PLpro) at concentrations up to 100 μM, establishing a baseline of target selectivity within the viral proteome [3].

Why SPR38 Cannot Be Substituted with Closest Analog SPR39 or Other In-Class Mpro Inhibitors Without Experimental Validation


Despite sharing a common vinyl methyl ketone warhead and γ-lactam P1 scaffold with its closest structural analog SPR39 (differing only at the P2 amino acid: Nle in SPR38 versus cyclopropylalanine in SPR39), SPR38 exhibits fundamentally divergent cellular behavior that precludes interchangeable use. The P2 modification profoundly alters not only antiviral potency but, critically, compound stability and cytotoxicity profiles in infected cell models [1]. While both compounds achieve sub-micromolar Mpro inhibition in enzymatic assays, SPR38 is documented to be unstable and cytotoxic in Huh-7-ACE2 cell culture, resulting in markedly inferior antiviral efficacy compared to SPR39 [2]. Furthermore, the compounds display distinct selectivity windows across human cathepsin isoforms (hCatS, hCatL, hCatB), with quantifiable differences in both absolute Ki values and selectivity indices [3]. These divergent pharmacological properties demonstrate that SPR38 and SPR39 are not functionally equivalent and cannot be substituted without independent experimental confirmation in the specific assay context.

SPR38 – Quantitative Comparative Evidence Versus Closest Analogs and In-Class Alternatives


SPR38 Exhibits 12.3-Fold Weaker Antiviral Activity and Documented Cellular Instability Compared to SPR39

In a head-to-head comparison using Huh-7-ACE2 cells infected with SARS-CoV-2, SPR38 demonstrated an EC50 value of 18.5 ± 6.5 μM, whereas SPR39 achieved an EC50 of 1.5 ± 0.3 μM, representing a 12.3-fold superiority in antiviral potency for the comparator [1]. The source publication explicitly notes that SPR38 was proven to be unstable and toxic in cell culture, which directly accounts for the observed discrepancy between enzymatic inhibition (Ki 0.260 μM) and cellular antiviral activity [2]. SPR38 also displayed a CC50 value of 60.9 ± 11.5 μM, yielding a selectivity index (SI = CC50/EC50) of only 3, compared to an SI of 66.6 for SPR39 (CC50 = 100 μM) [1].

Antiviral efficacy SARS-CoV-2 EC50 Cellular stability Cytotoxicity

SPR38 Displays 30% Weaker hCatS Inhibition and Distinct Selectivity Profile Relative to SPR39

In a direct comparative assay using Cbz-VVR-AMC as fluorogenic substrate, SPR38 inhibited human cathepsin S (hCatS) with a Ki of 58.8 ± 3.6 nM, whereas SPR39 achieved a Ki of 45.1 ± 3.8 nM, representing a 1.3-fold (30%) weaker inhibition by SPR38 [1]. The selectivity indices (calculated as Ki,hCat / Ki,hCatS) further differentiate the two compounds: for hCatL, SPR38 exhibits SI = 32 compared to SI = 75 for SPR39; for hCatB, SPR38 exhibits SI = 189 compared to SI = 175 for SPR39 [2]. Thus, while SPR39 is 2.3-fold more selective against hCatL over hCatS, SPR38 shows a marginally better hCatB/hCatS selectivity window (189 vs 175).

Cathepsin S Off-target profiling Selectivity index hCatL hCatB

SPR38 Demonstrates >385-Fold Selectivity for SARS-CoV-2 Mpro Over PLpro

SPR38 was counter-screened against SARS-CoV-2 papain-like protease (PLpro), an essential viral enzyme involved in polyprotein processing. At 100 μM, SPR38 exhibited no detectable inhibition of PLpro [1]. Given that SPR38 inhibits Mpro with a Ki of 0.260 μM, the selectivity ratio exceeds 385-fold (100 μM / 0.260 μM). This level of Mpro selectivity is critical for minimizing off-target effects within the viral proteome and is a key consideration when comparing SPR38 to alternative Mpro inhibitors that may exhibit broader polypharmacology.

Target selectivity PLpro Viral protease Counter-screening

SPR38 Inhibits hCatL with 7.4-Fold Greater Potency Than hCatB, Defining Cathepsin Isoform Preference

Within the human cathepsin family, SPR38 exhibits a pronounced preference for hCatL (Ki = 1.92 μM) over hCatB (Ki = 11.1 μM), representing a 5.8-fold potency differential [1]. The comparator compound SPR39 displays a similar trend but with an altered ratio: hCatL Ki = 3.38 μM versus hCatB Ki = 7.88 μM, yielding a 2.3-fold preference . Notably, the absolute hCatL Ki for SPR38 (1.92 μM) is 1.76-fold lower (more potent) than SPR39's hCatL Ki (3.38 μM), despite SPR38 being the weaker overall Mpro inhibitor in cellular assays.

Cathepsin L Cathepsin B Isoform selectivity Off-target liability

SPR38 – Recommended Research and Industrial Application Scenarios Based on Validated Comparative Evidence


Biochemical Validation of Mpro Inhibition in Cell-Free Enzymatic Assays

SPR38 is suitable for in vitro enzymatic studies requiring a sub-micromolar covalent Mpro inhibitor (Ki = 0.260 μM) [1]. Its >385-fold selectivity over PLpro [2] makes it a useful tool compound for Mpro-specific biochemical assays where cellular permeability and stability are not required. However, researchers must be aware that SPR38 does not exhibit antiviral activity commensurate with its enzymatic potency due to documented cellular instability .

Selectivity Profiling of Cathepsin Isoforms in Human Cell Lysates or Recombinant Systems

Given its distinct cathepsin inhibition profile—58.8 nM against hCatS, 1.92 μM against hCatL, and 11.1 μM against hCatB [1]—SPR38 can serve as a reference compound in selectivity panels examining cysteine protease cross-reactivity. The 5.8-fold preference for hCatL over hCatB and the 32-fold selectivity for hCatS over hCatL [2] provide a benchmark for evaluating novel cathepsin inhibitors or for assessing cathepsin-dependent phenotypes in disease models.

Negative Control Compound in Cell-Based Antiviral Studies

SPR38's established cellular instability and toxicity, coupled with its poor antiviral EC50 (18.5 μM) and low selectivity index (SI = 3) in Huh-7-ACE2 cells [1], position it as an instructive negative control for SAR studies. Researchers comparing analogs in the SPR series can use SPR38 to demonstrate that sub-micromolar Mpro enzymatic inhibition does not guarantee cellular antiviral efficacy, thereby validating the improved performance of optimized analogs such as SPR39 (EC50 = 1.5 μM) [2].

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